2-Methyl-4-(1-methyl-1H-1,2,3-triazol-5-yl)piperidine
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Overview
Description
2-Methyl-4-(1-methyl-1H-1,2,3-triazol-5-yl)piperidine is a heterocyclic compound that features a piperidine ring substituted with a methyl group and a 1-methyl-1H-1,2,3-triazol-5-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-4-(1-methyl-1H-1,2,3-triazol-5-yl)piperidine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a piperidine derivative with an azide compound, followed by a cyclization step to form the triazole ring. The reaction conditions often include the use of a copper catalyst and a suitable solvent, such as dimethyl sulfoxide (DMSO) or acetonitrile .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Optimization of reaction parameters, such as temperature, pressure, and catalyst concentration, is crucial for large-scale production .
Chemical Reactions Analysis
Types of Reactions
2-Methyl-4-(1-methyl-1H-1,2,3-triazol-5-yl)piperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to reduce any unsaturated bonds.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various alkyl or acyl groups .
Scientific Research Applications
2-Methyl-4-(1-methyl-1H-1,2,3-triazol-5-yl)piperidine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 2-Methyl-4-(1-methyl-1H-1,2,3-triazol-5-yl)piperidine involves its interaction with specific molecular targets. The triazole ring can coordinate with metal ions, influencing various biochemical pathways. Additionally, the compound may interact with enzymes and receptors, modulating their activity and leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- 2-(1-Methyl-1H-1,2,4-triazol-3-yl)pyridine
- 2-(1-Methyl-1H-1,2,4-triazol-5-yl)pyridine
- 1-(Benzyl)-1H-1,2,3-triazol-4-yl derivatives
Uniqueness
2-Methyl-4-(1-methyl-1H-1,2,3-triazol-5-yl)piperidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the piperidine and triazole rings allows for versatile interactions with various molecular targets, making it a valuable compound in medicinal chemistry .
Properties
Molecular Formula |
C9H16N4 |
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Molecular Weight |
180.25 g/mol |
IUPAC Name |
2-methyl-4-(3-methyltriazol-4-yl)piperidine |
InChI |
InChI=1S/C9H16N4/c1-7-5-8(3-4-10-7)9-6-11-12-13(9)2/h6-8,10H,3-5H2,1-2H3 |
InChI Key |
ZGJCEHGCLWOLEX-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(CCN1)C2=CN=NN2C |
Origin of Product |
United States |
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